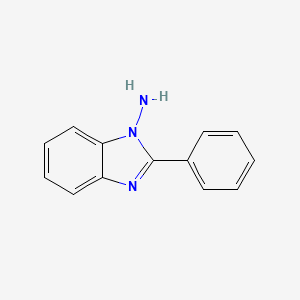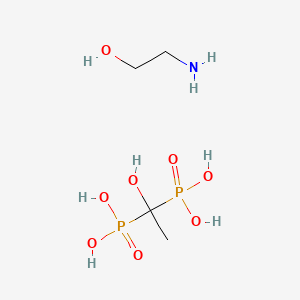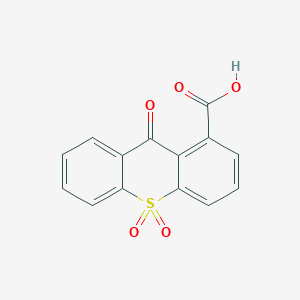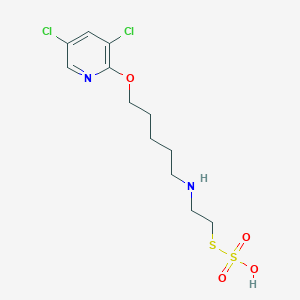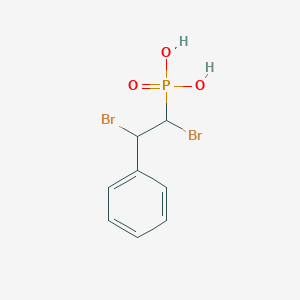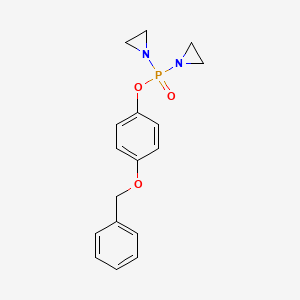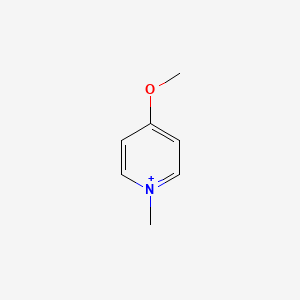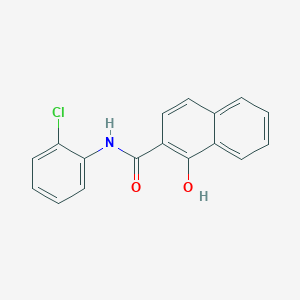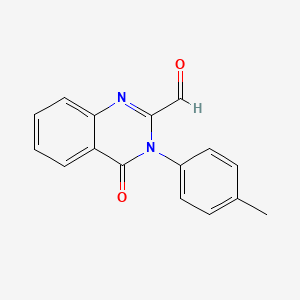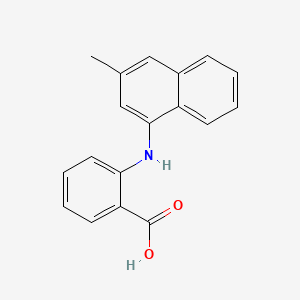![molecular formula C20H46BrN2+ B14652757 Triethyl-[8-(triethylazaniumyl)octyl]azanium;bromide CAS No. 51523-40-1](/img/structure/B14652757.png)
Triethyl-[8-(triethylazaniumyl)octyl]azanium;bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Triethyl-[8-(triethylazaniumyl)octyl]azanium;bromide is a quaternary ammonium compound. It is known for its surfactant properties and is used in various industrial and research applications. This compound is characterized by its ability to form micelles and interact with biological membranes, making it useful in a variety of scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Triethyl-[8-(triethylazaniumyl)octyl]azanium;bromide typically involves the quaternization of an amine. One common method is the reaction of triethylamine with 1-bromo-octane in the presence of a solvent such as acetonitrile. The reaction is carried out under reflux conditions for several hours to ensure complete quaternization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
Triethyl-[8-(triethylazaniumyl)octyl]azanium;bromide primarily undergoes substitution reactions due to the presence of the bromide ion. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: These reactions often involve nucleophiles such as hydroxide ions or other halides. The reaction conditions typically include aqueous or alcoholic solvents and moderate temperatures.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used to oxidize the compound, often resulting in the formation of corresponding oxides.
Reduction Reactions: Reducing agents such as sodium borohydride can be employed to reduce the compound, leading to the formation of amines or other reduced products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted ammonium compounds, while oxidation and reduction reactions can produce oxides or amines, respectively.
科学的研究の応用
Triethyl-[8-(triethylazaniumyl)octyl]azanium;bromide has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound’s surfactant properties make it useful in cell membrane studies and the preparation of liposomes.
Medicine: It is explored for its potential in drug delivery systems due to its ability to interact with biological membranes.
Industry: The compound is used in the formulation of detergents, disinfectants, and other cleaning agents.
作用機序
The mechanism of action of Triethyl-[8-(triethylazaniumyl)octyl]azanium;bromide involves its interaction with biological membranes. The compound can insert itself into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in applications such as antimicrobial agents and drug delivery systems.
類似化合物との比較
Similar Compounds
Cetyltrimethylammonium bromide: Another quaternary ammonium compound with similar surfactant properties.
Benzalkonium chloride: Widely used as a disinfectant and antiseptic.
Tetrabutylammonium bromide: Commonly used as a phase transfer catalyst in organic synthesis.
Uniqueness
Triethyl-[8-(triethylazaniumyl)octyl]azanium;bromide is unique due to its specific alkyl chain length and the presence of multiple quaternary ammonium groups. This structure imparts distinct surfactant properties and enhances its ability to interact with biological membranes compared to other similar compounds.
特性
CAS番号 |
51523-40-1 |
|---|---|
分子式 |
C20H46BrN2+ |
分子量 |
394.5 g/mol |
IUPAC名 |
triethyl-[8-(triethylazaniumyl)octyl]azanium;bromide |
InChI |
InChI=1S/C20H46N2.BrH/c1-7-21(8-2,9-3)19-17-15-13-14-16-18-20-22(10-4,11-5)12-6;/h7-20H2,1-6H3;1H/q+2;/p-1 |
InChIキー |
YEIOWONFHJDRNN-UHFFFAOYSA-M |
正規SMILES |
CC[N+](CC)(CC)CCCCCCCC[N+](CC)(CC)CC.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl [3-oxo-5-(propan-2-yl)cyclohex-1-en-1-yl]acetate](/img/structure/B14652680.png)
